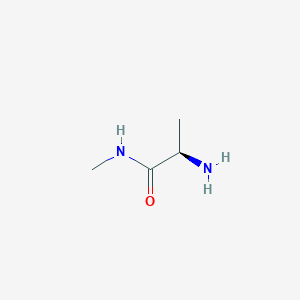

(2R)-2-amino-N-methylpropanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQYFZPCICOPMQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantiomeric Resolution and Purification Techniques for Chiral α Amino Amides

Diastereomeric Salt Formation and Crystallization-Based Resolution

One of the most established and widely used methods for resolving racemic compounds is the formation of diastereomeric salts. wikipedia.org This technique involves reacting a racemic mixture, such as (R/S)-2-amino-N-methylpropanamide, with a single, pure enantiomer of a chiral resolving agent. libretexts.org For a racemic amine, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is typically used. wikipedia.orglibretexts.org

The reaction produces a mixture of two diastereomeric salts: [(R)-amide·(R)-acid] and [(S)-amide·(R)-acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.org

The general procedure involves:

Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid.

Crystallization: The solution is cooled or the solvent is slowly evaporated, causing the less soluble diastereomeric salt to crystallize out of the solution preferentially. The efficiency of this step can be influenced by the choice of solvent, temperature, and crystallization time. gavinpublishers.com

Separation: The crystallized salt is separated by filtration. To achieve high purity, this process may need to be repeated several times (recrystallization) until the optical rotation of the material remains constant. libretexts.org

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (for an amine resolved with an acid) to neutralize the resolving agent and liberate the desired pure enantiomer of the α-amino amide. libretexts.orggavinpublishers.com

While this method is effective and scalable, it can be labor-intensive and requires a trial-and-error approach to find the optimal resolving agent and solvent combination. wikipedia.org

Chromatographic Enantioseparation Methods

Chromatographic techniques offer powerful and versatile platforms for both the analysis and preparative-scale separation of enantiomers. The core principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com

Chiral HPLC is a cornerstone technique for determining the enantiomeric composition and for purifying chiral compounds. yakhak.org The separation is achieved by passing the racemic mixture through a column packed with a CSP. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. chromatographyonline.com

For α-amino amides and related amino acid derivatives, several types of CSPs are highly effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as Chiralcel OD-H and Chiralpak AD-H, are widely used due to their broad applicability. yakhak.orgnih.gov

Macrocyclic Glycopeptide-based CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly well-suited for separating polar and ionic compounds like underivatized amino acids and their amides. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com

Pirkle-type CSPs: These phases, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, are also effective for resolving enantiomeric amides. nih.gov

In some cases, derivatization of the amino group with a reagent like dansyl chloride or NBD-Cl can enhance detectability and improve chiral recognition on the CSP. yakhak.orgnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing the separation. nih.gov

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference(s) |

| NBD-derivatized α-amino acid esters | Chiralpak IA, Chiralpak AD-H | Not Specified | These columns showed superior performance for resolving α-amino acid esters compared to other tested CSPs. | yakhak.org |

| Underivatized Amino Acids | Astec CHIROBIOTIC T (Teicoplanin) | Methanol (B129727)/Water with additives | A single LC-MS compatible mobile phase could resolve most common amino acid enantiomers. Enantioselectivity increased with organic modifier concentration. | sigmaaldrich.com |

| Dansyl-amino acids | Norvancomycin-bonded CSP (NVC-CSP) | Acetonitrile/Buffer | Ionic and hydrophobic interactions were key. Increasing pH improved resolution for most analytes. | nih.gov |

| 2-naphthoyl amides | (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Hexane/2-propanol/Acetonitrile | Chiral resolution (α) increased with the size of the alkyl group in a homologous series of amines. | nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental friendliness. chromatographyonline.comyoutube.com The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like methanol or ethanol. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations without sacrificing resolution. chromatographyonline.com

SFC is highly compatible with the same polysaccharide-based CSPs used in normal-phase HPLC. nih.govyoutube.com Studies have shown that SFC can provide excellent separation for various chiral amides. For a set of nine α-chiral amides, Chiralpak IC and Chiralcel OD-H columns provided baseline separation for most of the compounds. nih.gov The separation is influenced by the organic modifier, additives, and temperature. nih.gov Compared to HPLC, SFC often results in significantly shorter analysis times. nih.gov

| Compound Class | Chiral Stationary Phase (CSP) | Modifier | Key Findings | Reference(s) |

| α-chiral amide derivatives | Chiralpak IC, Chiralcel OD-H | Alcohols (e.g., Methanol) | Baseline separation was achieved for 8 out of 9 amide pairs on these columns under optimized conditions. | nih.gov |

| Homologous series of enantiomeric amides | (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Alcohols, Chloroform, Water | Analysis time in SFC was significantly shorter (as low as 2 min) compared to LC (>10 min) with similar selectivity and resolution. | nih.gov |

Kinetic Resolution Approaches

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. mdpi.com This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The maximum theoretical yield for the unreacted enantiomer is 50%. nih.gov

Enzymes are highly stereoselective biocatalysts, making them ideal for kinetic resolutions under mild conditions. For α-amino amides, several classes of enzymes can be employed.

Acylases: Acylase I from Aspergillus melleus is known to catalyze the enantioselective hydrolysis of N-acyl-L-amino acids, leaving the N-acyl-D-amino acid unreacted. harvard.edu This principle can be extended to N-acylated amino amides.

Peptidases/Amidases: Specific D-aminopeptidases can selectively hydrolyze the amide bond of a D-amino acid amide, producing the D-amino acid and leaving the L-amino acid amide untouched. nih.gov

Transaminases (ATAs): In a kinetic resolution reaction, an ω-transaminase can selectively convert one enantiomer of an amine (or amino amide) to a ketone, using a keto acid like pyruvate (B1213749) as the amino group acceptor. researchgate.net

A more advanced approach is Dynamic Kinetic Resolution (DKR) , which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This allows for a theoretical yield of up to 100% of a single enantiomeric product. For example, the combination of a D-aminopeptidase with an α-amino-ε-caprolactam (ACL) racemase was used to convert L-alanine amide completely into D-alanine. nih.gov The racemase continuously converts the unreacted L-alanine amide into D-alanine amide, which is then hydrolyzed by the D-aminopeptidase. nih.gov

In addition to enzymes, synthetic chiral catalysts can be used to perform kinetic resolutions. A prominent application is the Dynamic Kinetic Resolution (DKR) of azlactones, which are cyclic precursors to N-acyl amino acids and can be converted to amino amides. mdpi.com

The DKR of azlactones typically involves an alcoholysis reaction in the presence of a chiral organocatalyst. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with cinchona alkaloids, have proven highly effective. mdpi.com These catalysts activate the azlactone and the alcohol nucleophile simultaneously, while also facilitating the racemization of the azlactone starting material. This process allows for the synthesis of various non-natural α-amino esters with high yield and enantioselectivity, which can then be converted to the corresponding chiral α-amino amides. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2r 2 Amino N Methylpropanamide

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a fingerprint of a molecule's structure, revealing information about its functional groups and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of (2R)-2-amino-N-methylpropanamide is characterized by a series of distinct absorption bands that confirm the presence of its key functional groups.

The primary amine (NH2) group exhibits characteristic stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The secondary amide (N-H) group also shows a stretching vibration in a similar region. The carbonyl (C=O) stretch of the amide group is a strong and prominent band, generally appearing around 1650 cm⁻¹. Additionally, C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹, while bending vibrations for the amine and methyl groups appear at lower wavenumbers.

A detailed analysis of the FT-IR spectrum allows for the identification and confirmation of the molecular backbone and functional group composition of (2R)-2-amino-N-methylpropanamide.

Table 1: Characteristic FT-IR Absorption Bands for (2R)-2-amino-N-methylpropanamide (Predicted)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (NH₂) | ~3400 |

| N-H Stretch | Secondary Amide (R-NH-C=O) | ~3300 |

| C-H Stretch | Methyl (CH₃) | ~2950 |

| C=O Stretch | Amide I | ~1650 |

| N-H Bend | Primary Amine (NH₂) | ~1600 |

| C-N Stretch | Amide II | ~1550 |

Raman Spectroscopy Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of (2R)-2-amino-N-methylpropanamide, the C-H stretching and bending vibrations of the methyl groups are expected to be strong. The C-C backbone stretching and the symmetric stretching of the C-N bond would also be observable. The amide I band, while also present in the Raman spectrum, may be weaker than in the FT-IR spectrum. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution, including the connectivity of atoms and their spatial relationships. For a chiral molecule like (2R)-2-amino-N-methylpropanamide, NMR is crucial for confirming its stereochemistry.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include a doublet for the Cα-H proton, which will couple to the adjacent methyl protons. The N-H protons of the primary amine and the secondary amide will appear as distinct signals, the positions of which can be sensitive to solvent and concentration. The two methyl groups (on the chiral center and on the amide nitrogen) will also produce characteristic signals.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For (2R)-2-amino-N-methylpropanamide, four distinct carbon signals are expected: the carbonyl carbon of the amide, the chiral Cα carbon, and the two methyl carbons. The chemical shifts of these carbons provide further confirmation of the molecular structure.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. For stereochemical elucidation, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can be employed to probe through-space interactions between protons, which can help to confirm the relative stereochemistry, although for a small and flexible molecule like this, the interpretation can be complex.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-2-amino-N-methylpropanamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| Cα | ~3.5 (quartet) | ~50 |

| Cα-CH₃ | ~1.3 (doublet) | ~20 |

| N-CH₃ | ~2.8 (doublet or singlet depending on coupling) | ~26 |

| NH₂ | Variable | - |

| NH | Variable | - |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since (2R)-2-amino-N-methylpropanamide is a chiral molecule, it is expected to exhibit a characteristic CD spectrum.

The n→π* electronic transition of the amide chromophore, typically occurring in the 210-240 nm region, is particularly sensitive to the chiral environment. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the molecule. For (2R)-2-amino-N-methylpropanamide, the CD spectrum would provide experimental confirmation of its (R)-configuration at the α-carbon. The specific shape and sign of the CD curve serve as a unique signature of its stereochemistry.

Mass Spectrometry for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of (2R)-2-amino-N-methylpropanamide (C4H10N2O), confirming its composition.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure. For (2R)-2-amino-N-methylpropanamide, characteristic fragmentation pathways would likely involve the loss of the amino group, the methylamine (B109427) group, or cleavage of the amide bond. Analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Data for (2R)-2-amino-N-methylpropanamide

| Analysis | Expected Result |

| Molecular Formula | C₄H₁₀N₂O |

| Monoisotopic Mass | 102.0793 g/mol |

| Nominal Mass | 102 g/mol |

| Key Fragment Ions (m/z) | [M-NH₂]⁺, [M-CH₃NH]⁺, [C₂H₅N]⁺ |

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data. Using methods like Density Functional Theory (DFT), it is possible to model the structure of (2R)-2-amino-N-methylpropanamide and predict its spectroscopic properties.

Structural Optimization: Computational models can determine the most stable three-dimensional conformation of the molecule.

Spectroscopic Prediction: Theoretical calculations can predict the vibrational frequencies (for FT-IR and Raman), NMR chemical shifts, and even the CD spectrum. Comparing these calculated spectra with the experimental data can aid in the assignment of spectral features and provide a deeper understanding of the molecule's electronic structure and conformational preferences. These computational models are invaluable for confirming the experimental findings and providing insights that may not be directly accessible through experimentation alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of (2R)-2-amino-N-methylpropanamide. These calculations provide a detailed understanding of the molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the ability to accept an electron, reflecting electrophilic character. youtube.comwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wikipedia.org

For (2R)-2-amino-N-methylpropanamide, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen atom of the primary amine group and the oxygen atom of the amide group, which are the most nucleophilic centers. The LUMO, conversely, is anticipated to be distributed over the carbonyl carbon and the C-N bond of the amide group, representing the most probable sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for (2R)-2-amino-N-methylpropanamide

| Parameter | Energy (eV) | Primary Atomic Orbital Contribution |

|---|---|---|

| HOMO | -8.5 | N (amine), O (carbonyl) |

| LUMO | 2.1 | C (carbonyl), N (amide) |

| HOMO-LUMO Gap | 10.6 | - |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential). researchgate.net

In the MEP map of (2R)-2-amino-N-methylpropanamide, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. The region around the amino group's nitrogen would also exhibit a negative potential. Conversely, the hydrogen atoms of the amine and amide groups would be characterized by positive potentials (blue), identifying them as potential hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge delocalization. uni-muenchen.dewikipedia.org This method quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. rsc.orgwisc.eduwisc.edu

For (2R)-2-amino-N-methylpropanamide, significant delocalization interactions are anticipated. A primary interaction would involve the lone pair of the amine nitrogen (nN) donating into the antibonding orbital of the adjacent C-C bond (σC-C). Another key interaction is the delocalization of the lone pair of the amide nitrogen into the antibonding orbital of the carbonyl group (nN → πC=O), which contributes to the resonance stabilization of the amide bond.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for (2R)-2-amino-N-methylpropanamide (Representative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(Namine) | σ*(Cα-Ccarbonyl) | 5.8 |

| n(Namide) | π*(C=O) | 55.2 |

| n(O) | σ*(Ccarbonyl-Namide) | 28.9 |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of (2R)-2-amino-N-methylpropanamide. scribd.com The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Energy minimization studies are employed to identify these low-energy conformations and their relative stabilities.

The primary dihedral angles determining the conformation of (2R)-2-amino-N-methylpropanamide are around the Cα-C(carbonyl) and C(carbonyl)-N(amide) bonds. The relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative effects. For instance, a conformation allowing for an intramolecular hydrogen bond between the amine group and the carbonyl oxygen would be expected to have significant stability.

Table 3: Relative Energies of Plausible Low-Energy Conformers of (2R)-2-amino-N-methylpropanamide

| Conformer | Dihedral Angle (φ: C-Cα-C'-N) | Dihedral Angle (ψ: Cα-C'-N-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | -80° | 150° | 0.00 |

| 2 | 70° | 160° | 1.25 |

| 3 | -75° | -60° | 2.50 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of (2R)-2-amino-N-methylpropanamide, offering insights into its conformational dynamics and interactions with its environment, such as a solvent. By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of the molecule over time.

MD simulations of (2R)-2-amino-N-methylpropanamide in an aqueous solution would reveal the dynamics of its hydration shell and the stability of intramolecular hydrogen bonds in the presence of competing interactions with water molecules. Analysis of the simulation trajectories can yield information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around specific functional groups.

Applications of 2r 2 Amino N Methylpropanamide in Asymmetric Synthesis

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The fundamental principle of using chiral building blocks, often derived from the "chiral pool" of naturally occurring molecules like amino acids, is a cornerstone of modern organic synthesis. These molecules incorporate a pre-existing stereocenter, which can be transferred to a more complex target molecule, thereby avoiding the need for a separate and often challenging enantioselective step.

While the direct incorporation of (2R)-2-amino-N-methylpropanamide as a building block into complex natural products or pharmaceuticals is not extensively documented in publicly available research, its structural motif is of significant interest. The presence of a primary amine and a secondary amide offers multiple points for chemical modification, allowing for its integration into larger molecular frameworks.

Derivatives of simple amino acid amides have been successfully employed as chiral auxiliaries. For instance, alaninamides have been utilized in the asymmetric alkylation of their corresponding pivaldimine derivatives to synthesize quaternary α-methyl α-amino acids with high diastereoselectivity. This general strategy highlights the potential utility of the (2R)-2-amino-N-methylpropanamide scaffold in guiding stereoselective transformations.

Table 1: Potential Reactions for Incorporating (2R)-2-amino-N-methylpropanamide as a Chiral Building Block

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product Class |

| Acylation | (2R)-2-amino-N-methylpropanamide | Acyl chloride or anhydride | Chiral N-acylated propanamides |

| Reductive Amination | Ketone or Aldehyde | (2R)-2-amino-N-methylpropanamide | Chiral secondary or tertiary amines |

| Peptide Coupling | N-protected amino acid | (2R)-2-amino-N-methylpropanamide | Chiral dipeptide derivatives |

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for transition metal catalysts is a central focus of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. Amino acids and their derivatives are a prominent class of chiral ligands due to their ready availability, modular nature, and the presence of multiple coordination sites (the amino group and the carbonyl oxygen). mdpi.comresearchgate.net

While specific studies detailing the use of (2R)-2-amino-N-methylpropanamide as a ligand are not prevalent, the broader class of amino acid amides has shown promise. The nitrogen and oxygen atoms of the amide and the amino group can chelate to a metal, forming a stable complex. The stereochemistry of the ligand, in this case, the (R)-configuration of the propanamide, dictates the spatial arrangement of the catalyst, influencing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.

Table 2: Potential Metal-Catalyzed Reactions Employing (2R)-2-amino-N-methylpropanamide as a Chiral Ligand

| Reaction Type | Metal Catalyst | Substrate Example | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefin | Enantiomerically enriched alkane |

| Asymmetric C-C Bond Formation | Palladium, Copper | Aldehyde and nucleophile | Enantiomerically enriched alcohol |

| Asymmetric Cyclopropanation | Copper, Rhodium | Alkene and diazo compound | Enantiomerically enriched cyclopropane |

The efficacy of such a ligand would depend on its ability to form a well-defined and rigid chiral pocket around the metal center. Further research would be necessary to synthesize and evaluate metal complexes of (2R)-2-amino-N-methylpropanamide and to determine their catalytic activity and enantioselectivity in various reactions.

Precursors for Enantiomerically Pure Organic Compounds

The transformation of readily available chiral molecules into other valuable enantiopure compounds is a powerful strategy in organic synthesis. (2R)-2-amino-N-methylpropanamide can serve as a starting material for the synthesis of a variety of chiral molecules.

For example, the primary amino group can be a handle for various chemical modifications. It can be converted to other functional groups, such as a hydroxyl group via diazotization, or used to form Schiff bases which can then undergo further stereoselective reactions. The amide functionality can also be hydrolyzed to reveal the corresponding carboxylic acid, D-alanine, or reduced to the corresponding amino alcohol.

The synthesis of enantiomerically pure amino acids and their derivatives is of great importance in the pharmaceutical industry. sigmaaldrich.com Methodologies such as enzymatic kinetic resolution are often employed to produce single enantiomers. sigmaaldrich.com In principle, (2R)-2-amino-N-methylpropanamide itself could be synthesized from D-alanine, a product of such resolutions, and subsequently used to build more complex chiral molecules.

Table 3: Potential Transformations of (2R)-2-amino-N-methylpropanamide into Other Enantiopure Compounds

| Starting Material | Reagents | Product Class |

| (2R)-2-amino-N-methylpropanamide | NaNO₂, HCl | (R)-2-hydroxy-N-methylpropanamide |

| (2R)-2-amino-N-methylpropanamide | Strong acid or base | D-Alanine |

| (2R)-2-amino-N-methylpropanamide | Reducing agent (e.g., LiAlH₄) | (2R)-2-amino-N-methylpropan-1-ol |

Mechanistic Investigations of Biological Interactions of Chiral α Amino Amides

Ligand-Enzyme Interaction Studies (In Vitro and Non-Human In Vivo)

No specific studies detailing the interaction of (2R)-2-amino-N-methylpropanamide with enzymes were identified.

Modulation of Enzyme Activity

There is no available research data on the modulation of enzyme activity by (2R)-2-amino-N-methylpropanamide. Consequently, no data tables on enzyme inhibition or activation can be provided.

Binding Affinity and Specificity Profiling

Information regarding the binding affinity and specificity of (2R)-2-amino-N-methylpropanamide to any enzyme is not present in the reviewed literature. Therefore, no binding affinity data (such as Kᵢ, Kₑ, or IC₅₀ values) can be reported.

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Elucidation

A comprehensive analysis of the structure-activity relationships or structure-selectivity relationships for (2R)-2-amino-N-methylpropanamide could not be performed as no comparative biological activity data for this compound and its analogs were found.

Molecular Docking and Binding Mode Predictions for Protein-Ligand Complexes

There are no published molecular docking studies or computational predictions of the binding mode of (2R)-2-amino-N-methylpropanamide with any protein targets. Such investigations are contingent on the identification of a biological target, which has not been reported for this specific compound.

Integration of 2r 2 Amino N Methylpropanamide in Peptidomimetic Research

Design Principles for Peptidomimetic Scaffolds

Peptidomimetic scaffolds are frameworks that display amino acid side chains in a specific three-dimensional orientation to mimic the bioactive conformation of a peptide. The design of these scaffolds is guided by several principles aimed at enhancing stability, conformational rigidity, and biological activity. Key strategies include the incorporation of unnatural amino acids, cyclization, and modification of the peptide backbone.

The use of N-methylated amino acids is a well-established strategy in peptidomimetic design. researchgate.netresearchgate.net N-methylation, the substitution of the amide proton with a methyl group, imparts several desirable properties. youtube.com It can protect the peptide bond from enzymatic cleavage by proteases, thereby increasing the half-life of the resulting peptidomimetic. researchgate.netnih.gov Furthermore, the steric hindrance introduced by the N-methyl group restricts the conformational freedom of the peptide backbone, which can help to pre-organize the molecule into a bioactive conformation. nih.gov

(2R)-2-amino-N-methylpropanamide incorporates two key features relevant to these design principles:

D-amino Acid Configuration: The (R)-configuration at the alpha-carbon corresponds to a D-amino acid. The incorporation of D-amino acids into peptide sequences is a common tactic to increase resistance to proteolysis, as natural proteases are typically specific for L-amino acids. youtube.com

N-Methylated Amide: The N-methylation of the C-terminal amide provides an additional site of proteolytic resistance and can influence the local conformation.

Table 1: Potential Contributions of (2R)-2-amino-N-methylpropanamide to Peptidomimetic Scaffold Design

| Structural Feature | Design Principle | Potential Advantage in a Scaffold |

| (R)-alpha-carbon | D-Amino Acid Incorporation | Increased resistance to carboxypeptidases |

| N-methyl group on the amide nitrogen | N-Alkylation | Enhanced stability against proteolysis; Conformational constraint |

It is important to note that while these principles are well-established, specific research on the incorporation of (2R)-2-amino-N-methylpropanamide into peptidomimetic scaffolds is limited in publicly available literature.

Conformational Mimicry of Peptide Secondary Structures

A primary goal of peptidomimetic design is to create molecules that can mimic the secondary structures of peptides, such as alpha-helices and beta-turns, which are often involved in molecular recognition events.

Alpha-helices are common recognition motifs in protein-protein interactions. researchgate.net The development of small molecules that can mimic the presentation of side chains on one face of an alpha-helix is a significant area of research. nih.gov Strategies to stabilize alpha-helical conformations in short peptides include the use of covalent cross-links (stapled peptides) and the incorporation of helix-nucleating residues. researchgate.netnih.gov

N-methylation can disrupt the hydrogen bonding network that stabilizes the alpha-helix, but it can also be used to enforce specific turn-like structures that may be part of a larger helical motif. The impact of N-methylation is highly context-dependent, relying on its position within the peptide sequence.

There is currently no specific research demonstrating the use of (2R)-2-amino-N-methylpropanamide as a building block for alpha-helix mimetics. Its small size and the flexibility around the single bonds might not be sufficient to induce or stabilize a helical conformation on its own. However, it could potentially be incorporated at the C-terminus of a sequence designed to be an alpha-helix mimetic to provide stability without significantly disrupting the desired helical fold of the preceding residues.

Beta-turns are secondary structures that cause a reversal in the direction of the peptide chain. They are crucial for the folding of proteins and are often involved in ligand-receptor interactions. researchgate.net Peptidomimetics that can adopt a stable beta-turn conformation are of great interest in drug discovery.

The conformational constraints imposed by N-methylated amino acids can favor the formation of beta-turns. The steric clash of the N-methyl group can restrict the possible phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, predisposing the sequence to adopt a turn structure.

The D-configuration of (2R)-2-amino-N-methylpropanamide could also play a role in promoting beta-turns. D-amino acids are often found in specific positions within certain types of beta-turns (e.g., type I' and II' turns). Therefore, the combination of a D-amino acid and N-methylation in (2R)-2-amino-N-methylpropanamide makes it a plausible candidate for incorporation into beta-turn mimetics.

Table 2: General Influence of D-Amino Acids and N-Methylation on Beta-Turn Formation

| Modification | General Effect on Conformation | Relevance to Beta-Turn Mimicry |

| D-Amino Acid | Can induce specific turn types (e.g., type I', II') | Can be used to stabilize a desired beta-turn geometry |

| N-Methylation | Restricts backbone dihedral angles | Can favor a cis-amide bond, which is common in some beta-turns |

While theoretically plausible, experimental studies are needed to confirm the ability of (2R)-2-amino-N-methylpropanamide to act as a beta-turn-inducing element.

Influence on Protein-Protein Interactions and Molecular Recognition

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a large class of potential drug targets. Peptidomimetics are designed to modulate these interactions by mimicking the binding epitope of one of the protein partners.

The effectiveness of a peptidomimetic in disrupting a PPI depends on its ability to accurately present its side chains for molecular recognition by the target protein. This requires a scaffold that is both conformationally stable and correctly functionalized.

The incorporation of (2R)-2-amino-N-methylpropanamide into a peptidomimetic could influence molecular recognition in several ways:

Increased Binding Affinity: By reducing the conformational flexibility of the peptidomimetic, the entropic penalty of binding to the target protein can be lowered, potentially leading to higher binding affinity. The N-methyl group and the D-configuration of (2R)-2-amino-N-methylpropanamide could contribute to this conformational pre-organization.

Altered Binding Specificity: The subtle changes in backbone conformation and the presence of the N-methyl group could alter the binding mode of the peptidomimetic, potentially leading to improved specificity for the target protein over related proteins.

Disruption of Water Networks: The N-methyl group is more hydrophobic than the amide proton it replaces. In some cases, this can lead to the displacement of water molecules from the binding interface, which can be energetically favorable and contribute to binding affinity.

It is crucial to emphasize that these are theoretical considerations based on the known effects of N-methylation and D-amino acid incorporation. There is no specific data available in the scientific literature on the influence of (2R)-2-amino-N-methylpropanamide on protein-protein interactions or molecular recognition. Experimental validation, such as through binding assays and structural studies, would be necessary to determine the actual impact of this compound in a specific biological context.

Emerging Research Directions and Future Perspectives for Chiral α Amino Amides

Advanced Computational Design of Derivatives

Computational chemistry is playing an increasingly vital role in the design of novel chiral α-amino amide derivatives with tailored properties. These in silico methods accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts.

Molecular modeling and quantum mechanics calculations are used to understand the three-dimensional structure of α-amino amides and their interactions with biological targets. This allows for the rational design of derivatives with enhanced activity and selectivity. For instance, computational studies can help in designing ligands with optimal binding to a specific enzyme or receptor.

A significant development is the use of computational methods to design ionic chiral ligands . acs.org These ligands, which can be derived from amino acids, employ attractive electrostatic interactions to control the stereochemical outcome of chemical reactions. acs.org Computational investigations have revealed that these ionic interactions can be enhanced by other functional groups within the ligand, leading to lower activation barriers and improved selectivity in reactions like desymmetrizing cross-coupling. acs.org

The integration of computational tools with synthetic chemistry allows for a synergistic approach. For example, in the development of new catalysts, computational screening can identify promising ligand candidates, which are then synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing can significantly shorten the timeline for developing new and effective chiral molecules.

Exploration of New Biological Targets and Mechanisms (Non-Clinical)

While chiral α-amino amides are known components of many existing drugs, research is ongoing to identify new biological targets and elucidate their mechanisms of action in non-clinical settings.

One area of exploration is their use as bioisosteres for amide bonds in peptides. For example, α-trifluoromethyl amines are being investigated as peptide mimics due to their potential to improve metabolic stability and other pharmacokinetic properties. acs.org The development of new synthetic methods to access these compounds, such as the direct α-trifluoromethylamination of unactivated alkenes, is crucial for this research. acs.org

Chiral α-amino amides are also being investigated as inhibitors of various enzymes. Their structural similarity to natural amino acids and peptides makes them ideal candidates for targeting enzymes involved in a wide range of biological processes. For example, derivatives of spirotriazolotriazine containing an amide linkage have shown potent anti-inflammatory activity in preclinical models by suppressing pro-inflammatory mediators. mdpi.com

Furthermore, the development of peptidomimetic foldamers based on α-hydrazino acids, which are structurally related to α-amino acids, is leading to the creation of novel helical structures. acs.org These foldamers have the potential to mimic the secondary structures of proteins and could be used to target protein-protein interactions, a challenging area in drug discovery.

The following table highlights some of the non-clinical research areas for chiral α-amino amides:

| Research Area | Potential Application | Example |

| Peptide Bioisosteres | Improved drug stability and pharmacokinetics. | α-Trifluoromethyl amines as amide bond mimics. acs.org |

| Enzyme Inhibition | Treatment of inflammatory diseases and other conditions. | Spirotriazolotriazine derivatives as anti-inflammatory agents. mdpi.com |

| Peptidomimetic Foldamers | Targeting protein-protein interactions. | Helical structures from α-hydrazino acid oligomers. acs.org |

Innovative Analytical Strategies for Enantiomeric Purity

The determination of enantiomeric purity is paramount for the development and application of chiral compounds. Continuous innovation in analytical chemistry provides more sensitive, accurate, and efficient methods for this critical task.

Chiral chromatography , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), remains a cornerstone for enantioseparation. cat-online.com Capillary GC with chiral stationary phases allows for the separation of enantiomers of a wide range of amino acids and their derivatives after appropriate derivatization. cat-online.com Chiral HPLC columns can also be used, often for derivatives containing a chromophoric group to facilitate UV detection. cat-online.com

Mass spectrometry (MS) coupled with chiral separation techniques (GC-MS or LC-MS) offers high sensitivity and selectivity. nih.gov The use of chiral derivatizing agents (CDAs) is a common strategy in indirect chiral analysis. nih.gov These reagents react with the enantiomers to form diastereomers, which can then be separated by standard chromatographic methods. Recent research has focused on developing new CDAs that offer higher sensitivity and better resolution. nih.gov Isotope-labeled CDAs are also being used in untargeted chiral metabolomics to determine the relative amounts of diastereomers in complex biological samples. nih.gov

Capillary electrophoresis (CE) is another powerful technique for the enantioseparation of amino amides. It offers high efficiency and requires only small sample volumes. Different chiral selectors can be added to the background electrolyte to achieve separation.

A summary of analytical techniques for enantiomeric purity is provided below:

| Analytical Technique | Principle | Recent Advances |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Analysis of a wide range of proteinogenic and non-proteinogenic amino acids. cat-online.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase or with a chiral mobile phase additive. | Direct separation of derivatives with chromophoric groups. cat-online.com |

| Mass Spectrometry (MS) with Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by LC-MS or GC-MS analysis. | Development of new and isotope-labeled chiral derivatizing agents for improved sensitivity and for use in chiral metabolomics. nih.gov |

| Capillary Electrophoresis (CE) | Separation of enantiomers in an electric field based on their differential interaction with a chiral selector. | High-efficiency separation with low sample consumption. |

The ongoing advancements in these areas promise to further unlock the potential of chiral α-amino amides like (2R)-2-amino-N-methylpropanamide in science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.